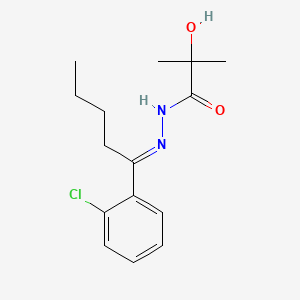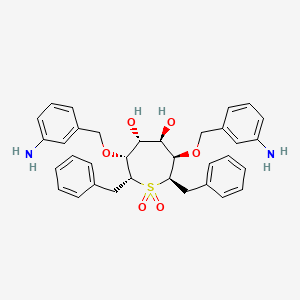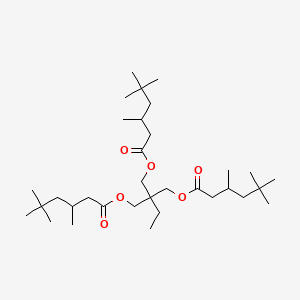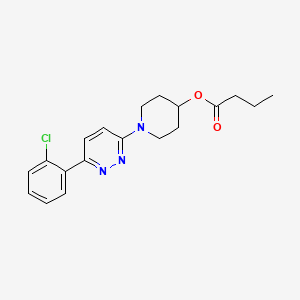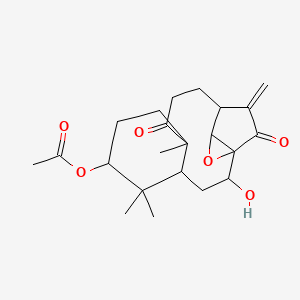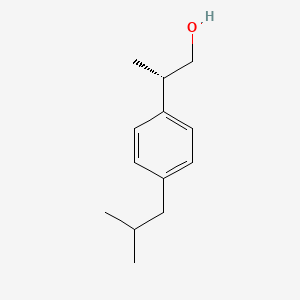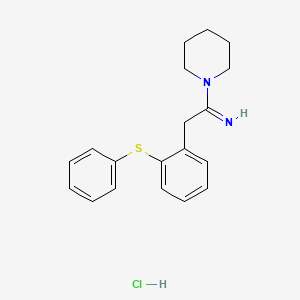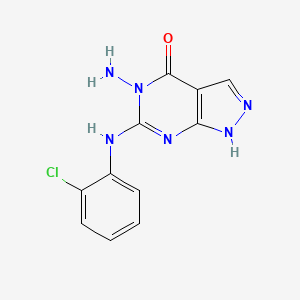
Propanamide, 3-((2-(2-oxo-1-pyrrolidinyl)ethyl)amino)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanamide, 3-((2-(2-oxo-1-pyrrolidinyl)ethyl)amino)-, monohydrochloride is a chemical compound with the molecular formula C9H16ClN3O. This compound is known for its unique structure, which includes a pyrrolidinyl group, making it an interesting subject for various scientific studies and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, 3-((2-(2-oxo-1-pyrrolidinyl)ethyl)amino)-, monohydrochloride typically involves the reaction of 2-oxo-1-pyrrolidinyl compounds with propanamide derivatives. One common method includes the thermal cyclization of N-(pyrimidinyl)-γ-aminobutyric acids . The reaction conditions often require specific temperatures and the presence of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as solvent extraction, chemical precipitation, and purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Propanamide, 3-((2-(2-oxo-1-pyrrolidinyl)ethyl)amino)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired product, but they often require controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives depending on the substituent introduced .
Scientific Research Applications
Propanamide, 3-((2-(2-oxo-1-pyrrolidinyl)ethyl)amino)-, monohydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of neurological disorders.
Industry: It is used in the production of polymers, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Propanamide, 3-((2-(2-oxo-1-pyrrolidinyl)ethyl)amino)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The pyrrolidinyl group plays a crucial role in binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Propanenitrile, 3-(2-(2-oxo-1-pyrrolidinyl)ethyl)amino-, monohydrochloride: This compound shares a similar structure but differs in its nitrile group, which can lead to different chemical properties and applications.
(2-Oxo-1-pyrrolidinyl)pyrimidines: These compounds have a pyrimidine ring instead of a propanamide group, resulting in distinct chemical behavior and uses.
Uniqueness
Propanamide, 3-((2-(2-oxo-1-pyrrolidinyl)ethyl)amino)-, monohydrochloride is unique due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
CAS No. |
92884-74-7 |
|---|---|
Molecular Formula |
C9H18ClN3O2 |
Molecular Weight |
235.71 g/mol |
IUPAC Name |
3-[2-(2-oxopyrrolidin-1-yl)ethylamino]propanamide;hydrochloride |
InChI |
InChI=1S/C9H17N3O2.ClH/c10-8(13)3-4-11-5-7-12-6-1-2-9(12)14;/h11H,1-7H2,(H2,10,13);1H |
InChI Key |
BOJDZPXTRSRAAF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)CCNCCC(=O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-but-2-enedioic acid;4-[2-[3-(tert-butylamino)-2-hydroxypropoxy]benzoyl]-1,3-dihydroindol-2-one](/img/structure/B12759257.png)
